1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol
Overview
Description
1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is a naturally occurring alkaloid found in various plants. It is a member of the tetrahydroisoquinoline family, which is known for its diverse biological activities. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the fields of neuroprotection and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline structure . Another method involves the reduction of 1-methyl-3,4-dihydroquinolin-2(1H)-one using a suitable reducing agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Pictet-Spengler reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or alkylating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol has been extensively studied for its potential therapeutic applications. Some key areas of research include:
Anti-inflammatory and Antioxidant Properties: It has demonstrated significant anti-inflammatory and antioxidant activities, which could be beneficial in treating various inflammatory conditions.
Cancer Research: Studies have indicated that this compound may have anticancer properties by inducing apoptosis in cancer cells.
Pain Management: The compound has been investigated for its potential in managing neuropathic pain, particularly in diabetic neuropathy models.
Mechanism of Action
1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol exerts its effects through various mechanisms:
Neuroprotection: It scavenges free radicals and inhibits glutamate-induced excitotoxicity, thereby protecting neurons from damage.
Anti-inflammatory: The compound modulates intracellular signaling pathways and inhibits the production of inflammatory mediators.
Pain Management: The compound modulates monoaminergic and opioidergic systems, reducing pain perception in neuropathic pain models.
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is unique among tetrahydroisoquinoline derivatives due to its broad spectrum of biological activities and potential therapeutic applications. Similar compounds include:
1,2,3,4-Tetrahydroisoquinoline: Shares structural similarities but lacks the neuroprotective properties of this compound.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with neuroprotective properties but different mechanisms of action.
Quinoline and Isoquinoline Derivatives: These compounds have diverse biological activities but differ in their specific therapeutic applications and mechanisms of action.
Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-7-9(12)6-8-4-2-3-5-10(8)11/h2-5,9,12H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFBXQKDQVHEHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2=CC=CC=C21)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736271 | |
Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2144-65-2 | |
Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.